![molecular formula C9H6Br2O3 B13698498 3-(3,5-Dibromophenyl)-2-oxopropanoic acid](/img/structure/B13698498.png)
3-(3,5-Dibromophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,5-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibromophenyl group attached to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid typically involves the bromination of phenylpropanoic acid derivatives. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring. The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the production rate and yield of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the oxopropanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of hydroxy derivatives.
Substitution: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Hydroxyl or amino-substituted phenylpropanoic acids.
Scientific Research Applications
Chemistry: 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of brominated phenylpropanoic acids on cellular processes. Its derivatives may exhibit biological activity, making it a valuable tool in pharmacological studies.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The presence of bromine atoms can enhance the biological activity and specificity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its brominated structure makes it suitable for use in flame retardants and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dibromophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the phenyl ring can form halogen bonds with specific amino acid residues in proteins, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- 3,5-Dibromophenylboronic acid
- 3,5-Dibromobenzoic acid
- 3,5-Dibromophenyl-functionalized imidazolium salts
Comparison: Compared to similar compounds, 3-(3,5-Dibromophenyl)-2-oxopropanoic acid is unique due to the presence of the oxopropanoic acid moiety, which imparts distinct chemical reactivity and biological activity. The combination of the dibromophenyl group with the oxopropanoic acid structure allows for diverse applications in various fields of research and industry.
Biological Activity
3-(3,5-Dibromophenyl)-2-oxopropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antimicrobial, cytotoxic, and neuroprotective properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H6Br2O3, characterized by a dibromophenyl group linked to a propanoic acid moiety. Its unique structure contributes to its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Cytotoxicity
The cytotoxic effects of this compound were assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 30 |
MCF-7 (Breast Cancer) | 20 |
The results indicate that the compound has a promising potential for further development in cancer therapy due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .
Neuroprotective Effects
Emerging studies have begun to explore the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in conditions like Parkinson's disease:
- Mechanism : The compound appears to reduce levels of reactive oxygen species (ROS) and inhibit apoptosis pathways triggered by oxidative stress.
- Case Study : In an in vivo model of neurodegeneration, treatment with this compound resulted in improved motor function and reduced neuronal loss compared to untreated controls .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The bromine atoms may facilitate covalent bonding with nucleophilic sites on proteins or other biomolecules, altering their function and leading to the observed biological effects .
Properties
Molecular Formula |
C9H6Br2O3 |
---|---|
Molecular Weight |
321.95 g/mol |
IUPAC Name |
3-(3,5-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
KDJNPVZNJVDJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CC(=O)C(=O)O |
Origin of Product |
United States |
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